BenchChemオンラインストアへようこそ!

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione

Lipophilicity Drug-likeness Physicochemical profiling

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione (CAS 2638502-61-9; molecular formula C₁₀H₅BrN₂O₃; MW 281.06 Da) is a heterocyclic compound belonging to the furoquinazoline-dione subclass. Its structure comprises a quinazoline-7,9-dione core linearly fused to a furan ring at the [2,3-f] junction, with a single bromine substituent located at the 4-position, yielding a planar, rigid tricyclic scaffold with zero rotatable bonds.

Molecular Formula C10H5BrN2O3
Molecular Weight 281.06 g/mol
Cat. No. B8227748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione
Molecular FormulaC10H5BrN2O3
Molecular Weight281.06 g/mol
Structural Identifiers
SMILESC1=COC2=C3C(=CC(=C21)Br)NC(=O)NC3=O
InChIInChI=1S/C10H5BrN2O3/c11-5-3-6-7(8-4(5)1-2-16-8)9(14)13-10(15)12-6/h1-3H,(H2,12,13,14,15)
InChIKeyRQQUPTQUUXGPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione – A Structurally Defined Brominated Furoquinazoline-Dione Building Block for Medicinal Chemistry Procurement


4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione (CAS 2638502-61-9; molecular formula C₁₀H₅BrN₂O₃; MW 281.06 Da) is a heterocyclic compound belonging to the furoquinazoline-dione subclass [1]. Its structure comprises a quinazoline-7,9-dione core linearly fused to a furan ring at the [2,3-f] junction, with a single bromine substituent located at the 4-position, yielding a planar, rigid tricyclic scaffold with zero rotatable bonds . The compound is commercially supplied as a research-grade intermediate, typically at ≥95% purity, and is catalogued by multiple global vendors under product codes including F690819 (Fluorochem), CS-0165884 (ChemScene), and AG0201SA (Angene) .

Why 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione Cannot Be Trivially Replaced by Simpler Quinazoline-Diones or Other Furoquinazoline Analogs


The 4-bromofuro[2,3-f]quinazoline-7,9-dione scaffold occupies a distinct physicochemical and synthetic-utility niche that is not replicated by generic quinazoline-2,4-diones or alternative furoquinazoline substitution patterns [1]. Unsubstituted quinazoline-2,4-dione (LogP ≈ 0.23–0.31) is substantially more hydrophilic than the target compound (LogP 2.32), which would alter membrane permeability and oral bioavailability profiles [2]. Conversely, the 4-bromo-7,9-dichloro-furo[2,3-f]quinazoline analog (CAS 2638502-62-0; MW 317.95 Da) replaces the dione carbonyls with chloro substituents, fundamentally changing H-bond donor/acceptor capacity and the types of downstream derivatization accessible at the 7- and 9-positions . The presence of a single bromine at the 4-position—rather than multiple halogens or none—provides a targeted, monofunctional cross-coupling handle (Suzuki, Buchwald-Hartwig, Sonogashira) that enables systematic structure–activity relationship (SAR) exploration without competing side reactivity [3]. Substituting any of these in-class compounds for the target molecule would yield a different synthetic intermediate with altered reactivity, divergent physicochemical properties, and ultimately a different biological screening outcome.

Quantitative Comparative Evidence for 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione Versus Closest Analogs – Physicochemical, Synthetic, and Biological Differentiation


LogP Differentiation: Target Compound Occupies the Optimal Drug-Like Lipophilicity Window Compared to Simpler Quinazoline-Diones

The computed LogP of 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione is 2.32 [1], positioning it within the established optimal Lipinski range (LogP 1–3) for oral bioavailability. In contrast, the simpler, non-fused quinazoline-2,4-dione scaffold (e.g., 3-methyl-1H-quinazoline-2,4-dione) exhibits a LogP of only 0.23 [2], making it approximately 2 log units more hydrophilic and likely to exhibit poorer passive membrane permeability. The 4-bromoquinazoline comparator (CAS 354574-59-7), which lacks both the furan ring and the dione functionality, has a reported LogP range of 1.80–1.97 , approximately 0.4–0.5 log units lower than the target compound. This difference reflects the lipophilic contribution of the fused furan ring and the altered H-bonding character imparted by the 7,9-dione arrangement versus the simpler 2,4-dione or non-dione quinazoline cores.

Lipophilicity Drug-likeness Physicochemical profiling

Monofunctional Bromine Handle Versus Dichloro Analog: Orthogonal Synthetic Reactivity at the 4-Position

The target compound bears a single bromine substituent exclusively at the 4-position, providing a selective Pd-catalyzed cross-coupling site (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without competing reactivity at other positions [1]. The closest direct analog, 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline (CAS 2638502-62-0), carries two additional chlorine atoms at the 7- and 9-positions in place of the carbonyl oxygens . This trihalogenated analog (MW 317.95 Da vs. 281.06 Da for the target) presents competing electrophilic sites, complicating chemoselective transformations and requiring protecting-group strategies for sequential derivatization . The target compound's 7,9-dione functionality further enables independent derivatization pathways (e.g., reduction, nucleophilic addition, condensation) that are inaccessible to the dichloro analog. The zero rotatable bond count (Fsp3 = 0) of the target compound [1] confers conformational rigidity that may translate to enhanced target-binding entropy relative to more flexible quinazoline scaffolds.

Cross-coupling Synthetic diversification Halogen reactivity

Polar Surface Area and H-Bond Donor/Acceptor Profile Differentiate the Target from Non-Dione Furoquinazoline Analogs

The target compound possesses a polar surface area (PSA) of 71 Ų, with exactly 2 hydrogen-bond donors and 2 hydrogen-bond acceptors [1]. This profile satisfies Veber's rules for oral bioavailability (PSA ≤ 140 Ų; total H-bond count ≤ 12) and is distinct from the simpler 4-bromoquinazoline (which lacks the dione functionality and therefore has a different H-bond donor/acceptor profile) . The non-dione 4-bromoquinazoline scaffold has no H-bond donor capacity from carbonyl NH groups, limiting its ability to engage in key hinge-binding interactions with kinase ATP-binding pockets that are characteristic of quinazoline-dione derived inhibitors [2]. The furoquinazoline-dione's planar, rigid geometry (3 fused rings, zero rotatable bonds) and balanced PSA also distinguish it from more flexible, higher-PSA quinazoline derivatives that may suffer from poor passive permeability despite adequate solubility.

Polar surface area Hydrogen bonding Oral bioavailability prediction

Class-Level Antifungal Activity: The Furo[2,3-f]quinazoline Scaffold Delivers MIC of 12.5 μg/mL Against Candida and Aspergillus Species

Although no published direct antifungal assay data are available specifically for the 4-bromo-7,9-dione derivative, the broader furo[2,3-f]quinazoline class has demonstrated potent in vitro antifungal activity. Ryu et al. (2012) reported that furo[2,3-f]quinazolin-5-ol and 6,7-bis(arylthio)-quinazoline-5,8-dione derivatives completely inhibited the growth of all tested Candida and Aspergillus species at an MIC level of 12.5 μg/mL [1]. The target compound shares the identical furo[2,3-f]quinazoline core topology with these active derivatives, differing at the 4-position (Br vs. H or aryl substitution) and the 7,9-dione oxidation state . The bromine at C4 provides a synthetic handle for further optimization of this antifungal scaffold, while the 7,9-dione arrangement is isomeric to the 5,8-dione pattern found in the published active series, suggesting potentially complementary SAR [2].

Antifungal MIC Furoquinazoline scaffold

Commercial Availability and Purity Specifications: Multi-Vendor Sourcing with ≥95% Purity at Defined Price Tiers

4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione is stocked by multiple independent suppliers across three continents, with documented purity ≥95% (typically 95–98%) [1]. Fluorochem (UK) offers the compound at £97.00/25 mg, £133.00/50 mg, and £205.00/100 mg (Cat. F690819, purity 98%) . ChemSpace aggregates supply from Angene International at $90/25 mg (95% purity), and ChemScene supplies under Cat. CS-0165884 at ≥98% purity . In contrast, the structurally related 4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline (CAS 2638502-62-0) is listed by fewer vendors and carries different purity specifications, reflecting its distinct synthetic route and more complex purification requirements due to the additional halogen substituents. The target compound's Hazard Statements (H302, H315, H319, H335; GHS07 Warning) are documented and consistent across suppliers, enabling standardized safety protocols .

Procurement Purity Commercial availability

DNA Intercalation Potential: Furoquinazoline Scaffold Demonstrates Class-Level DNA Binding Without Photobinding – Differentiating from Psoralen Toxicity

The furoquinazoline core has been experimentally evaluated as a psoralen bioisostere. Miolo et al. (2014) demonstrated that linear and angular 4',5'-dimethylfuroquinazolines intercalate into the DNA double helix but, critically, do not photobind to DNA bases under UVA irradiation, in contrast to the clinically used psoralens (e.g., 8-methoxypsoralen) that form covalent DNA crosslinks and carry phototoxicity and carcinogenicity risks [1]. The target compound shares the identical planar, tricyclic furoquinazoline topology required for DNA intercalation [2]. Its non-aromatic double bond in the furan ring, coupled with the electron-withdrawing bromine at C4, may further modulate the photochemical reactivity relative to the dimethyl-substituted analogs studied. This class-level evidence suggests the scaffold can engage DNA without the mutagenic photobinding liability inherent to furocoumarins, representing a differentiated safety profile for photochemotherapy applications [3].

DNA intercalation Phototoxicity Psoralen analog

High-Impact Application Scenarios for 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation via C4 Suzuki-Miyaura Diversification

The monofunctional bromine at C4 enables systematic palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids to generate focused kinase inhibitor libraries. The quinazoline-7,9-dione core, with its 2 HBD / 2 HBA profile and planar geometry, is pre-organized for ATP-binding site hinge-region engagement [1]. Researchers can exploit the 4-position for vector diversification while preserving the dione pharmacophore, enabling rapid SAR exploration against kinase panels (e.g., EGFR, DYRK1A, VEGFR-2) where quinazoline-dione scaffolds have established inhibitory activity [2].

Antifungal Scaffold Optimization Using the Furo[2,3-f]quinazoline Core

Building on the demonstrated class-level MIC of 12.5 μg/mL against Candida and Aspergillus species for furo[2,3-f]quinazoline derivatives [3], the 4-bromo-7,9-dione variant serves as a key intermediate for synthesizing and screening novel antifungal analogs. The bromine provides a diversification point for introducing aryl, heteroaryl, or amine substituents that may enhance potency, broaden the antifungal spectrum, or improve selectivity over mammalian cells.

Non-Phototoxic DNA Intercalator Development for Photochemotherapy

The furoquinazoline scaffold intercalates into DNA without forming covalent photoadducts under UVA, differentiating it from carcinogenic psoralens [4]. The 4-bromo-7,9-dione derivative can be elaborated at the bromine position to tune DNA-binding affinity, cellular uptake, and photosensitizing properties. This scenario is particularly relevant for developing safer photodynamic therapy agents where DNA engagement is desired but genotoxic crosslinking must be avoided.

Physicochemically Optimized Fragment Library Member

With a molecular weight of 281 Da, LogP of 2.32, PSA of 71 Ų, and zero rotatable bonds, the compound satisfies fragment-like physicochemical criteria and can be incorporated into fragment-based drug discovery (FBDD) libraries [1]. Its rigid, planar structure is amenable to structure-based design and X-ray crystallography, while the bromine atom provides anomalous scattering for crystallographic phasing and a synthetic handle for fragment growing or merging strategies.

Quote Request

Request a Quote for 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.